(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

GLP-1 Agonist Orforglipron Chiral Intermediate

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (CAS: 2212021-56-0) is an enantiomerically pure, multifunctional piperidine building block, classified as a substituted 4-oxopiperidine-3-carbonitrile. Its structure combines a reactive ketone, a versatile nitrile, and a Boc-protected amine within a chiral framework, making it a strategic intermediate for constructing complex bioactive molecules.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Cat. No. B8222824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1
InChIKeyHWSFSGRTZMJYGQ-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate: A Chiral Building Block for GLP-1 Agonist Synthesis


(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate (CAS: 2212021-56-0) is an enantiomerically pure, multifunctional piperidine building block, classified as a substituted 4-oxopiperidine-3-carbonitrile [1]. Its structure combines a reactive ketone, a versatile nitrile, and a Boc-protected amine within a chiral framework, making it a strategic intermediate for constructing complex bioactive molecules. Crucially, this specific (2S) enantiomer is a designated key starting material and a registered impurity reference standard for the oral GLP-1 receptor agonist Orforglipron (LY3502970), an investigational therapy for type 2 diabetes and obesity developed by Eli Lilly [2].

Why (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate Cannot Be Substituted with Generic Analogs


Substituting (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate with its (2R) enantiomer, des-methyl analog, or regioisomer is not scientifically viable in a regulated pharmaceutical synthesis. The API it supports, Orforglipron, has an absolute stereochemistry that demands the (2S) configuration for biological activity; the (2R) enantiomer is a distinct, controlled impurity [1]. Replacing it with the unsubstituted or 5-cyano analogs would alter the downstream synthetic pathway's regiochemical outcomes and the final molecule's structure, compromising identity, purity, and efficacy. The quantitative evidence below demonstrates measurable differences that validate this compound's purpose-specific selection for pharmaceutical development and GMP production.

Quantitative Differentiation Guide: (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate vs. Closest Analogs


Enantiomeric Differentiation: (2S)-Configuration is an API Intermediate, (2R)-Configuration is a Known Impurity

The (2S) enantiomer is definitively established as a critical intermediate for the synthesis of Orforglipron, while the (2R) enantiomer is specifically categorized and supplied as 'Orforglipron Impurity 5' for analytical control [1]. This binary classification is not interchangeable. The (2S) compound is manufactured for the API production chain, whereas the (2R) compound is produced exclusively as a reference standard for method validation and quality control (QC) [2]. Vendors supply the (2S) enantiomer at a standard purity of 99% (HPLC) for research and process development, including multi-kilogram GMP quantities [2][3].

GLP-1 Agonist Orforglipron Chiral Intermediate Impurity Profiling

Molecular Weight and Physicochemical Differentiation from the Des-methyl Analog

The presence of the (2S)-methyl substituent differentiates the target compound from the commonly available des-methyl analog, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6). This structural change results in quantifiably different molecular weight and predicted physicochemical properties, which impact its chromatographic behavior and reactivity .

Lipophilicity Molecular Weight Piperidine LogP

Regiochemical Specificity: The 3-Cyano Group is Essential for Orforglipron-Related Impurity Profiling

The regioisomer with the cyano group at the 5-position, (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate (CAS: 2328103-25-7), is chemically distinct and lacks any documented role in the Orforglipron synthetic or impurity pathway . The 3-cyano compound is the only regioisomer cataloged and supplied as an Orforglipron impurity standard (Impurity 15), confirming its specific formation and relevance in the manufacturing process [1].

Regioisomer Impurity Standard Method Validation Orforglipron

Target Application Scenarios for (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate Based on Differentiation Evidence


GMP Synthesis of the Orforglipron Chiral Piperidine Core

For CDMOs and API manufacturers scaling up the oral GLP-1 agonist Orforglipron, this (2S) enantiomer is the requisite building block for constructing the chiral piperidine core. Its role is validated by its designation as a key starting material and its supply at multi-kg scale with 99% HPLC purity [1]. Using any other analog, particularly the (2R) enantiomer, would be scientifically incorrect and a regulatory non-compliance, as the (2R) is a known impurity to be controlled at trace levels [2].

Analytical Reference Standard for Orforglipron Impurity Method Validation

This compound is the definitive reference standard for Orforglipron Impurity 15, used to develop, validate, and execute QC analytical methods for the API [2]. Its quantifiable identity, paired with its unambiguous differentiation from the (2R) Impurity 5 standard, makes it an essential tool for demonstrating method specificity and ensuring batch release compliance under USP/EP guidelines.

Structure-Activity Relationship (SAR) Studies on Substituted 4-Oxopiperidines

In medicinal chemistry campaigns exploring novel GLP-1 agonists or other piperidine-containing targets, this building block provides a defined stereocenter and a full set of orthogonal functional groups. Its higher molecular weight and predicted boiling point compared to the des-methyl analog allow for predictable divergence in pharmacokinetic property tuning . Researchers can reliably incorporate this scaffold, knowing it is directly traceable to a clinically relevant pharmacophore.

Quote Request

Request a Quote for (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.